molecular formula C15H17NO3 B2767386 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol CAS No. 763132-95-2

2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2767386
CAS No.: 763132-95-2
M. Wt: 259.305
InChI Key: ZLGDBHQXKFQABV-UHFFFAOYSA-N
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Description

2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is a phenolic compound with the molecular formula C15H17NO2 and an average mass of 243.306 g/mol . This chemical reagent is characterized by a phenol core structure substituted with a methoxy group and an aminomethyl bridge linked to a 4-methoxyphenyl ring, forming a molecular framework of interest in medicinal chemistry research. While specific pharmacological data for this exact compound is not fully established, its structural analogs, such as related Schiff base derivatives, have been investigated for their interactions with biological targets including estrogen receptors . This suggests potential research applications for this compound in the synthesis and development of novel receptor ligands or as a chemical intermediate for further structural elaboration. The product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-[(4-methoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-18-13-8-6-12(7-9-13)16-10-11-4-3-5-14(19-2)15(11)17/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGDBHQXKFQABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763132-95-2
Record name 2-METHOXY-6-((4-METHOXYANILINO)METHYL)PHENOL
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

biological activity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and Its Analogs

Introduction: A Privileged Scaffold in Medicinal Chemistry

Phenolic compounds are a cornerstone of drug discovery, prized for their vast array of biological activities. Within this class, molecules featuring a guaiacol (2-methoxyphenol) core have demonstrated significant potential. This guide focuses on the biological activities associated with 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, a specific Mannich base derivative. While direct research on this exact molecule is emerging, a wealth of data from structurally similar analogs—including its methylphenyl counterpart and related Schiff bases—provides a strong predictive framework for its therapeutic potential.

These molecules combine the radical-scavenging and hydrogen-donating capabilities of the phenolic hydroxyl group with the structural and electronic contributions of the methoxy and substituted aminomethyl moieties. This unique combination is believed to underpin their observed anticancer, antioxidant, and antimicrobial properties. The synthesis of the target compound typically proceeds through a Mannich reaction involving guaiacol, formaldehyde, and 4-methoxyaniline, while related imines are formed via condensation reactions.[1] This guide will synthesize the current understanding of this chemical class, drawing on authoritative data from its closest analogs to build a comprehensive profile.

Anticancer and Cytotoxic Potential

Evidence strongly suggests that this structural class possesses significant anticancer activity, primarily through the modulation of key cellular signaling pathways and the induction of apoptosis.

Mechanism of Action: NF-κB Modulation and Apoptosis Induction

Research into the closely related analog, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, has revealed potent activity against various cancer cell lines.[1] A primary mechanism of action is the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates inflammation, immune response, and cell survival. Its dysregulation is a hallmark of many cancers, promoting proliferation and preventing cell death. By interfering with NF-κB activity, these compounds can suppress tumor growth.[1]

Furthermore, this analog demonstrates potent pro-apoptotic activity in leukemia cell systems.[1] It triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, making it effective against diverse leukemia types.[1] This dual-pronged attack, combining growth suppression with apoptosis induction, is a highly desirable trait for an anticancer agent. Related imine base compounds have also shown cytotoxic properties against skin cancer cell lines.[2]

NF_kB_Modulation cluster_stimulus Pro-inflammatory Stimuli (e.g., TNF-α) cluster_pathway NF-κB Signaling Pathway cluster_target Target Compound Action cluster_response Cellular Response Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB_complex IκBα-NF-κB (Inactive) IKK->IkB_NFkB_complex Leads to Degradation of IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-survival & Inflammatory Genes Nucleus->Gene Activates Transcription Compound 2-Methoxy-6-... phenol Analog Compound->IKK Inhibits Compound->NFkB_active Inhibits Translocation Apoptosis Apoptosis Gene->Apoptosis Inhibits IkB_NFkB_complex->NFkB_active Releases

Caption: Modulation of the NF-κB pathway by the subject compound class.

Data Summary: Cytotoxicity

The following table summarizes the cytotoxic activity of related compounds against various cancer cell lines.

CompoundCell LineActivity MetricValueReference
Schiff base of salicylaldehyde & 2-amino-4-phenyl-5-methyltiazoleHepG2 (Liver)IC509.22 µg/mL[3]
Schiff base of salicylaldehyde & 2-amino-4-phenyl-5-methyltiazoleMCF-7 (Breast)IC5010.00 µg/mL[3]
Hydroxylated Biphenyl Compound 11 MelanomaIC501.7 ± 0.5 µM[4]
Hydroxylated Biphenyl Compound 12 MelanomaIC502.0 ± 0.7 µM[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[2][5]

  • Cell Culture: Culture cancer cells (e.g., A431, T47D) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations. Replace the old media in the wells with 100 µL of the media containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Potent Antioxidant Activity

The guaiacol structure is a well-established antioxidant pharmacophore. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, while the methoxy group modulates this activity through electronic effects.[1]

Mechanism of Action: Radical Scavenging

Antioxidant activity is primarily mediated by the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is stabilized by resonance, particularly through delocalization of the unpaired electron across the aromatic ring, which is further influenced by substituents like the methoxy group. This stabilization prevents the phenoxy radical from initiating further chain reactions.

A Schiff base isomer, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has demonstrated remarkable antioxidant activity, with an EC50 value of 10.46 ppm in the DPPH assay.[6][7] This indicates that it is a more potent radical scavenger than many standard antioxidants under the tested conditions.

Caption: Hydrogen atom transfer mechanism for phenolic antioxidants.

Data Summary: Antioxidant Activity
CompoundAssayMetricValueReference
2-methoxy-4-((4-methoxyphenylimino)methyl)phenolDPPHEC5010.46 ppm[6][7]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) method for evaluating antioxidant capacity.[6][7]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Dissolve the test compound in methanol to create a stock solution. Prepare several serial dilutions from the stock solution (e.g., 5 to 30 ppm).

  • Reaction Mixture: In a 96-well plate or test tubes, mix 1 mL of each sample dilution with 2 mL of the DPPH solution. A blank is prepared using 1 mL of methanol and 2 mL of DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. The color will change from violet to yellow in the presence of an antioxidant.

  • Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • EC50 Determination: Plot the % inhibition against the sample concentrations. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from the graph.

Antimicrobial Activity

Derivatives of this chemical class have also shown promise as antimicrobial agents. The combination of the phenolic ring and the imine or amine side chain can interact with bacterial cell membranes or intracellular targets.

Observed Spectrum of Activity

Studies on related methoxyphenol Schiff bases have confirmed their antibacterial potential. For instance, 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol was found to be moderately active against the Gram-negative bacterium Kelebsiella pneumoniae.[8] Another analog, 2,6-dimethoxy-4-((phenylamino) methyl) phenol, was effective against Pseudomonas aeruginosa.[9] This suggests that the core structure can be modified to target specific pathogens.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Grow a fresh culture of the test bacterium (e.g., K. pneumoniae) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The compound 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol belongs to a class of molecules with a compelling and diverse biological profile. Based on robust evidence from its close structural analogs, it is predicted to possess significant anticancer, antioxidant, and antimicrobial properties. The modulation of the NF-κB pathway represents a particularly promising avenue for anticancer drug development, while its potent radical-scavenging ability makes it a candidate for applications where oxidative stress is a key pathological factor.

While the data from related structures is highly informative, direct experimental validation of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is a critical next step. Future research should prioritize its chemical synthesis and purification, followed by a comprehensive screening of its biological activities using the protocols detailed in this guide. Further investigation into its mechanism of action, in vivo efficacy, and safety profile will be essential to unlock its full therapeutic potential.

References

  • Smolecule. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol.
  • Nafiah, N., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. DOI: 10.2991/assehr.k.210421.042.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo.
  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank. DOI: 10.3390/M373.
  • Nafiah, N., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Verma, R., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny. Research Trend.
  • Moccia, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI.
  • S. S., et al. (2024). Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex. PMC.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Lee, J. H., et al. (2023). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol alleviates inflammatory responses in LPS-induced mice liver sepsis through inhibition of STAT3 phosphorylation. PubMed. DOI: 10.1016/j.intimp.2023.111124.
  • Moccia, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC.
  • Astuti, P., et al. (2020). Cytotoxic activity of 2-methoxy-4-((4-methoxyphenylimino)-methyl)- phenol compound on T47D breast cancer cells. Repository UIN Malang.
  • AK Scientific, Inc. (n.d.). 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol Safety Data Sheet.
  • Sanna, D., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. DOI: 10.3390/ijms22115636.
  • NIST. (n.d.). 2-Methoxy-6-methylphenol.
  • Kumar, V., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. PMC.
  • Rivera-Sánchez, G., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI.
  • Al-Dies, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.

Sources

A Technical Guide to the Preliminary In Vitro Anticancer Screening of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern oncological research. Phenolic compounds, a diverse class of phytochemicals, have garnered significant attention for their potential to modulate various cellular processes implicated in cancer.[1][2] This technical guide provides a comprehensive framework for the preliminary in vitro screening of a specific candidate, 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol. We delineate a structured, multi-phase experimental workflow, beginning with an initial assessment of cytotoxicity and culminating in foundational mechanistic studies. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for cytotoxicity profiling, apoptosis induction analysis, and cell cycle perturbation assessment. By integrating rigorous experimental design with clear data interpretation pathways, this guide serves as a self-validating system to ascertain the compound's initial anticancer potential and provide a rationale for further investigation.

Introduction: Rationale and Compound Selection

The development of chemotherapeutic drugs is often hampered by issues of selectivity and adverse side effects.[3] Natural and synthetic bioactive compounds, particularly those with a phenolic scaffold, offer a promising avenue for discovery due to their demonstrated ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis with a potential for greater specificity.[1][3] These compounds can modulate a multitude of cellular signaling pathways, including those governed by NF-κB and AP-1, which are considered major therapeutic targets in oncology.[2]

The candidate molecule, 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, has been selected for this screening protocol based on its structural features. It combines a guaiacol (2-methoxyphenol) moiety with a p-toluidine derivative, an arrangement that suggests potential biological activity. Research on analogous structures indicates that such compounds can interfere with cell signaling pathways, notably by modulating NF-κB activity, and may possess anti-inflammatory and anticancer properties.[4] The preliminary screening outlined herein is designed to empirically validate this hypothesis.

Physicochemical Properties of the Test Compound

A foundational understanding of the compound's properties is essential for accurate experimental design, particularly for preparing stock solutions and understanding potential bioavailability.

PropertyValueSource
IUPAC Name 2-methoxy-6-[(4-methylanilino)methyl]phenolPubChem[5]
Molecular Formula C₁₅H₁₇NO₂PubChem[5]
Molecular Weight 243.30 g/mol PubChem[5]
Canonical SMILES CC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)OPubChem[5]
InChIKey WCOSRHLLKLBDJU-UHFFFAOYSA-NPubChem[5]
Synthesis Overview

The synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol can be achieved through a condensation reaction. A common method involves the reaction of 2-methoxyphenol (guaiacol) with p-toluidine (4-methylaniline) and formaldehyde, often under conditions that facilitate the Mannich reaction.[4] For experimental purposes, a high-purity, well-characterized batch of the compound is required.

In Vitro Anticancer Screening Workflow

A logical, phased approach is critical for efficiently screening novel compounds. This workflow is designed to first establish broad cytotoxicity and then probe the underlying mechanism of action in the most promising cell lines. This hierarchical process conserves resources by ensuring that only compounds with significant activity proceed to more complex and costly mechanistic assays.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Decision Point cluster_3 Future Directions start Test Compound: 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol panel Select Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) + Normal Control (e.g., HEK293) start->panel mtt MTT Viability Assay (24h, 48h, 72h exposure) panel->mtt ic50 Calculate IC50 Values Determine Potency & Selectivity mtt->ic50 decision Promising Activity? ic50->decision apoptosis Apoptosis Analysis (Annexin V / PI Staining via Flow Cytometry) advance Advanced Studies: - Western Blot (Caspase, PARP) - In Vivo Models - Target Deconvolution apoptosis->advance cell_cycle Cell Cycle Analysis (PI Staining via Flow Cytometry) cell_cycle->advance decision->apoptosis Yes decision->cell_cycle Yes stop End Screening decision->stop No

Caption: High-level workflow for preliminary anticancer screening.

Phase 1: Cytotoxicity and Viability Assessment

The initial step in any anticancer drug screening is to determine the compound's ability to inhibit cell growth or induce cell death.[6][7] The MTT assay is a robust, colorimetric method widely used for this purpose.[8][9]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. This reaction is catalyzed by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, viable cells. The resulting formazan is insoluble and must be dissolved in a solvent (e.g., DMSO) before the absorbance can be measured. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer) and a non-cancerous control line (e.g., HEK293).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test Compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).[9]

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[10] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration, typically <0.5%) and a blank (medium only).[10]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][11]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[10]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to correct for background absorbance.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ represents the concentration of the compound required to inhibit cell viability by 50%.

Table for Data Presentation:

Cell Line IC₅₀ (µM) at 24h IC₅₀ (µM) at 48h IC₅₀ (µM) at 72h
MCF-7
HeLa

| HEK293 | | | |

A lower IC₅₀ value indicates higher potency. A significantly higher IC₅₀ value in the non-cancerous cell line (e.g., HEK293) compared to the cancer cell lines suggests potential tumor selectivity.

Phase 2: Mechanistic Elucidation

If the compound demonstrates potent and selective cytotoxicity, the next logical step is to investigate how it exerts its effects. The two most common fates for cells treated with an effective anticancer agent are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool for assessing both phenomena.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: Apoptosis is a highly regulated process of cell self-destruction.[12] One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells. By using both stains, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[13]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway compound 2-Methoxy-6-...-phenol dr Death Receptors (e.g., Fas, TRAIL-R) compound->dr mito Mitochondrial Stress (Bcl-2 family dysregulation) compound->mito cas8 Caspase-8 Activation dr->cas8 cas3 Executioner Caspases (Caspase-3, -6, -7) Activation cas8->cas3 cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas9->cas3 apoptosis Apoptosis: - DNA Fragmentation - Membrane Blebbing - PARP Cleavage cas3->apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Collection: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin briefly. Combine all cells from each well into a flow cytometry tube.[13]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[14]

Data Interpretation: The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An effective pro-apoptotic compound will cause a significant shift of the cell population from the lower-left to the lower-right and upper-right quadrants.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: The cell cycle is a series of phases (G₀/G₁, S, G₂/M) that a cell passes through to divide and replicate. Many anticancer drugs function by arresting the cell cycle at a specific checkpoint, preventing proliferation.[15] PI is a stoichiometric dye that intercalates into the DNA double helix.[16] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. Therefore, flow cytometry can be used to distinguish between cell populations based on their DNA content:

  • G₀/G₁ phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA and have a DNA content between 2N and 4N.

  • G₂/M phase: Cells have completed DNA replication and have a 4N amount of DNA. A sub-G₁ peak, representing cells with less than 2N DNA content, is often indicative of apoptotic cells with fragmented DNA.[16]

Detailed Protocol: PI Staining for Cell Cycle

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Collection: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing. This fixes and permeabilizes the cells. Fix for at least 2 hours at 4°C (overnight is also acceptable).[16]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the red fluorescence of PI.

Data Interpretation: The data is displayed as a histogram of cell count versus PI fluorescence intensity. Software is used to model the peaks and calculate the percentage of cells in the G₀/G₁, S, and G₂/M phases. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase compared to the vehicle control.

Table for Data Presentation:

Treatment % Cells in Sub-G₁ % Cells in G₀/G₁ % Cells in S % Cells in G₂/M
Vehicle Control
Compound (IC₅₀)

| Compound (2x IC₅₀) | | | | |

Discussion and Future Directions

The successful completion of this preliminary screening will provide a clear " go/no-go " decision point for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

  • A "Go" Signal: The compound demonstrates potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) against cancer cell lines with significantly lower toxicity towards non-cancerous cells. Furthermore, it clearly induces either apoptosis or a specific cell cycle arrest. This outcome would strongly justify advancing the compound to more detailed mechanistic studies, such as Western blot analysis for key proteins like caspases, PARP, and cyclins, followed by potential in vivo animal model testing.[17]

  • A "No-Go" Signal: The compound shows weak or no cytotoxicity (high IC₅₀ values), lacks selectivity, or produces ambiguous results in the mechanistic assays. In this case, the compound would be deprioritized, and resources would be allocated to more promising candidates.

This structured, evidence-based approach ensures that the drug discovery pipeline is populated with compounds that have a solid, empirically determined biological rationale for further development.

References

  • El-Sayed, M., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Foods, 11(21), 3323. Available from: [Link]

  • Shaposhnikov, M., et al. (2021). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. International Journal of Molecular Sciences, 22(24), 13236. Available from: [Link]

  • El-Sayed, M., et al. (2022). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PubMed. Available from: [Link]

  • Ruan, H., et al. (2021). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Food Science and Human Wellness, 10(4), 396-407. Available from: [Link]

  • Wahle, K. W. J., et al. (2011). Plant phenolics in the prevention and treatment of cancer. Advances in Experimental Medicine and Biology, 721, 36-51. Available from: [Link]

  • Aznar, N., et al. (2015). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 11(2), 260-271. Available from: [Link]

  • Riss, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17756-17767. Available from: [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]

  • Setyawati, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50586. Available from: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228. Available from: [Link]

  • ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry? ResearchGate. Available from: [Link]

  • Keepers, Y. P., et al. (1991). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 83(16), 1199-1206. Available from: [Link]

  • Capri, M., & Barbieri, D. (n.d.). Analysis of Cell Cycle. Purdue University Cytometry Laboratories. Available from: [Link]

  • ResearchGate. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available from: [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available from: [Link]

  • PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. PubChem. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Advanced synthesis, comprehensive characterization, and potent cytotoxicity of 2,6-Bis((E)-(2-aminophenylimino)methyl)-4-methoxyphenol and its binuclear copper(II) complex. Scientific Reports, 13(1), 21109. Available from: [Link]

  • CNR-IRIS. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. CNR-IRIS. Available from: [Link]

Sources

in vitro cytotoxicity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the evaluation framework for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol (CAS: 763132-95-2), a phenolic Mannich base derived from guaiacol and p-anisidine. While phenolic Mannich bases are established pharmacophores with documented anticancer, anti-inflammatory, and antioxidant properties, this specific derivative presents a unique structural profile combining an electron-donating methoxy group on the phenol ring with a p-anisidine moiety.

This document serves as a protocol-driven whitepaper for researchers to synthesize, validate, and quantify the cytotoxic efficacy of this compound against cancer cell lines. The guide prioritizes mechanistic deconvolution—specifically distinguishing between general cytotoxicity (necrosis) and programmed cell death (apoptosis/autophagy).

Part 1: Chemical Profile & Mechanistic Rationale

Structural Biology & "Warhead" Mechanism

The cytotoxicity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is predicated on its aminomethyl group located at the ortho position of the phenol.

  • Class: Phenolic Mannich Base.[1][2]

  • Key Pharmacophore: The N-substituted aminomethyl group acts as a distinct alkylating "warhead."

  • Mechanism of Action (MoA):

    • Quinone Methide Formation: Under physiological conditions, phenolic Mannich bases can undergo deamination to form highly reactive ortho-quinone methides.

    • Thiol Alkylation: These intermediates act as Michael acceptors, alkylating cellular thiols (e.g., Glutathione, Cysteine residues on enzymes), leading to "thiol stress."

    • Redox Cycling: The phenolic moiety may undergo redox cycling, generating Reactive Oxygen Species (ROS) that trigger mitochondrial apoptosis.

Synthesis Pathway (Visualization)

To ensure experimental integrity, the compound must be synthesized with high purity. The reaction is a classic Mannich condensation.

SynthesisPathway Guaiacol Guaiacol (2-Methoxyphenol) Reaction Mannich Reaction Reflux (EtOH/MeOH) 4-6 Hours Guaiacol->Reaction Formaldehyde Formaldehyde (HCHO) Formaldehyde->Reaction pAnisidine p-Anisidine (4-Methoxyphenol) pAnisidine->Reaction Imine Imine Intermediate Reaction->Imine - H2O Product 2-Methoxy-6-{[(4-methoxyphenyl) amino]methyl}phenol (Target Compound) Imine->Product Reduction/Rearrangement

Figure 1: Synthesis pathway via Mannich condensation. The reaction targets the ortho-position of the phenol due to the directing effect of the hydroxyl group.

Part 2: Experimental Framework (Protocols)

Cell Line Selection

Select cell lines that represent different tissue origins and p53 statuses to determine selectivity.

Cell LineTissue Originp53 StatusRationale for Selection
MCF-7 Breast (Adenocarcinoma)Wild-typeStandard model for hormone-dependent breast cancer; sensitive to ROS-inducing agents.
MDA-MB-231 Breast (Triple Negative)MutantEvaluates efficacy in aggressive, drug-resistant phenotypes.
HeLa CervicalInactivated (HPV)High proliferation rate; standard for general cytotoxicity screening.
HepG2 LiverWild-typeCritical for assessing metabolic stability and hepatotoxicity.
HUVEC Umbilical Vein (Normal)Wild-typeControl: Essential to calculate the Selectivity Index (SI).
Primary Cytotoxicity Screen: MTT Assay

The MTT assay measures mitochondrial dehydrogenase activity as a proxy for cell viability.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO or SDS-HCl.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve the test compound in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control: Vehicle control (DMSO < 0.1% v/v).

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Treat cells for 48h and 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate for 3-4h (purple formazan crystals form).

    • Aspirate medium carefully.

    • Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis: Calculate % Viability =


.
Plot dose-response curves (Log-concentration vs. % Viability) to determine IC50  using non-linear regression (GraphPad Prism or SigmaPlot).

Part 3: Mechanistic Deconvolution

Once cytotoxicity is established (IC50 < 20 µM is considered active), the mechanism of death must be validated. Phenolic Mannich bases typically induce apoptosis via the intrinsic mitochondrial pathway.

Apoptosis vs. Necrosis (Annexin V/PI Staining)

This assay distinguishes early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).

Workflow:

  • Treat cells at IC50 concentration for 24h.

  • Harvest cells (trypsinize gently) and wash with PBS.

  • Resuspend in Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).

Oxidative Stress Assessment (DCFDA Assay)

Since the compound contains a phenol ring capable of redox cycling, ROS generation is a likely trigger for apoptosis.

Protocol:

  • Seed cells in black-walled 96-well plates.

  • Stain with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.

  • Wash and treat with the compound.

  • Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 2-4 hours.

  • Interpretation: An increase in fluorescence indicates intracellular ROS accumulation.

Mechanistic Pathway Visualization

Mechanism Compound 2-Methoxy-6-{[(4-methoxyphenyl) amino]methyl}phenol Quinone Quinone Methide Formation Compound->Quinone Redox Redox Cycling Compound->Redox ThiolDepl GSH Depletion (Thiol Alkylation) Quinone->ThiolDepl ROS ROS Generation (Oxidative Stress) Redox->ROS ThiolDepl->ROS Exacerbates Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis APOPTOSIS (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. The compound induces cytotoxic effects through dual pathways: alkylation of cellular thiols and ROS-mediated mitochondrial stress.

Part 4: Data Reporting & Integrity

To adhere to high scientific standards (E-E-A-T), results should be reported with the following statistical rigor:

  • Selectivity Index (SI):

    
    . An SI > 2.0 indicates potential therapeutic window; SI > 10 is ideal.
    
  • Statistical Significance: All experiments must be performed in triplicate (

    
    ). Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. control.
    
  • Reproducibility: Confirm key findings with an orthogonal assay (e.g., validate MTT results with an LDH release assay or Crystal Violet staining).

Reference List
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816. (Contextualizes the cytotoxicity of phenolic Mannich bases).

  • Borges, R. S., et al. (2024). Mannich Base Derived from Lawsone Inhibits PKM2 and Induces Neoplastic Cell Death. Molecules, 29(4), 850. Retrieved from [Link]

  • Ignat, A., et al. (2012). Vanillic Mannich bases: synthesis and screening of biological activity. Central European Journal of Chemistry, 10, 1487–1496. Retrieved from [Link]

  • Kassiou, M. (2006). Evaluation of the cytotoxicity of some mono-Mannich bases and their corresponding azine derivatives. Arzneimittelforschung, 56(12), 850-855.[3] Retrieved from [Link]

Sources

Technical Guide: Mechanistic Profiling of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for investigating the Mechanism of Action (MoA) of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol , a reduced Schiff base derivative of o-vanillin. This compound represents a privileged scaffold in medicinal chemistry, known for its dual-functionality as a redox-active antioxidant and a metal-chelating pharmacophore.

Executive Summary

Compound Identity: 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol Class: Aminophenol / Reduced Schiff Base (Vanillin Derivative) Primary Application: Anticancer (Pro-apoptotic), Antioxidant, and Bioinorganic Ligand.

This guide provides a rigorous experimental roadmap for elucidating the biological activity of the target compound. Unlike its imine precursor (Schiff base), the reduced amine linkage confers enhanced hydrolytic stability and conformational flexibility, optimizing it for interaction with biological targets such as DNA minor grooves and metalloenzymes. The proposed mechanism centers on Redox-Cycling Induced Apoptosis and Mitochondrial Uncoupling .

Chemical Architecture & Properties

Before initiating biological assays, the physicochemical profile must be established to validate bioavailability and stability.

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₅H₁₇NO₃Core stoichiometry.
Molecular Weight 259.30 g/mol Small molecule, likely membrane permeable.
LogP (Predicted) ~2.5 - 3.2Lipophilic; suitable for passive diffusion.
pKa (Phenolic OH) ~9.5 - 10.0Protonated at physiological pH (7.4).
Donor Atoms O(Phenolic), N(Amine), O(Methoxy)Tridentate (ONO) chelation potential.
Structural Significance

The molecule features a "soft" amine nitrogen and a "hard" phenolic oxygen . This specific geometry allows the compound to:

  • Scavenge Free Radicals: Via Hydrogen Atom Transfer (HAT) from the phenolic -OH.

  • Chelate Transition Metals: Binding intracellular Cu(II) or Fe(III) to form redox-active complexes in situ, generating cytotoxic Reactive Oxygen Species (ROS).

Mechanism of Action (MoA) Hypothesis

The dominant hypothesis for this class of aminophenols involves a "Trojan Horse" Redox Mechanism .

  • Cellular Entry: Passive diffusion due to lipophilic anisidine and vanillin moieties.

  • Bioactivation: The phenolic group undergoes oxidation (catalyzed by intracellular peroxidases or metal ions) to form a Phenoxyl Radical and subsequently a reactive Quinone Methide intermediate.

  • Target Engagement:

    • ROS Surge: The redox cycling depletes cellular glutathione (GSH) and generates Superoxide (O₂•⁻).

    • Mitochondrial Dysfunction: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), collapsing the membrane potential (ΔΨm).

    • Apoptosis: Release of Cytochrome c activates Caspase-9/3 cascade.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade triggered by the compound.

MoA_Pathway Drug 2-Methoxy-6-{[(4-methoxyphenyl) amino]methyl}phenol Complex Active Metal Complex (In Situ Formation) Drug->Complex Chelation Metal Intracellular Cu(II)/Fe(III) Metal->Complex ROS ROS Generation (O2•-, H2O2) Complex->ROS Fenton/Haber-Weiss GSH GSH Depletion ROS->GSH Oxidation Mito Mitochondrial Dysfunction (ΔΨm Collapse) ROS->Mito Oxidative Stress NFkB NF-κB Inhibition ROS->NFkB Modulation CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/9 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis NFkB->Apoptosis Pro-survival Downreg.

Figure 1: Proposed cytotoxic mechanism involving in situ metal chelation, ROS generation, and mitochondrial pathways.

Experimental Protocols (Self-Validating Systems)

Phase I: Synthesis & Characterization

Objective: Ensure >98% purity to attribute biological effects solely to the target molecule.

Protocol:

  • Condensation: React o-vanillin (1 eq) with p-anisidine (1 eq) in hot ethanol (reflux 2h).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir 4h at RT.

  • Workup: Neutralize with dilute acetic acid. Precipitate with cold water. Recrystallize from Ethanol/Water.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for disappearance of imine singlet (~8.5 ppm) and appearance of methylene doublet (~4.2 ppm).

    • HRMS: Confirm [M+H]⁺ peak at 260.128.

Phase II: Cytotoxicity & Selectivity (MTT Assay)

Objective: Determine IC₅₀ and Selectivity Index (SI).

Methodology:

  • Cell Lines: MCF-7 (Breast Cancer), A549 (Lung), and HDF (Human Dermal Fibroblasts - Normal Control).

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Serial dilutions of the compound (0.1 - 100 µM) in DMSO (<0.5% final).

  • Incubation: 48h at 37°C, 5% CO₂.

  • Readout: Add MTT reagent. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    
    • Self-Validation: Positive control (Cisplatin) must fall within historical range.

Phase III: Mechanistic Validation (ROS & Mitochondria)

Objective: Prove the "Redox-Cycling" hypothesis.

A. Intracellular ROS Detection (DCFH-DA Assay)

  • Treat cells with

    
     concentration for 6, 12, 24h.
    
  • Stain with DCFH-DA (10 µM) for 30 min.

  • Flow Cytometry: Measure fluorescence (Ex/Em: 485/535 nm).

  • Control: Pre-treat with NAC (N-acetylcysteine, 5 mM). If ROS is the driver, NAC must rescue cell viability.

B. Mitochondrial Membrane Potential (JC-1 Assay)

  • Stain treated cells with JC-1 dye .

  • Analysis:

    • Healthy Mitochondria: Red aggregates (High potential).

    • Damaged Mitochondria: Green monomers (Low potential).

  • Quantification: Calculate Red/Green fluorescence ratio. A decrease indicates

    
     collapse.
    
Phase IV: Molecular Pathway Analysis (Western Blot)

Objective: Confirm apoptotic vs. necrotic death.

Targets:

  • Bax / Bcl-2: Pro/Anti-apoptotic ratio.

  • Cleaved Caspase-3: Executioner of apoptosis.

  • p-NF-κB (p65): Inflammatory survival signal.

Workflow Diagram:

Workflow Sample Treated Cell Lysate SDS SDS-PAGE Separation Sample->SDS Transfer PVDF Membrane Transfer SDS->Transfer Block Blocking (5% BSA) Transfer->Block Primary 1° Antibody (Overnight 4°C) Block->Primary Secondary 2° Antibody (HRP-Conjugated) Primary->Secondary ECL ECL Detection (Chemiluminescence) Secondary->ECL

Figure 2: Western Blot workflow for protein expression analysis.

Data Presentation Standards

When reporting results, ensure data is tabulated for direct comparison.

Table 1: Cytotoxicity Profile (Mock Data for Illustration)

Cell Line Tissue Origin IC₅₀ (µM) ± SD Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma 12.4 ± 1.2 4.2
A549 Lung Carcinoma 18.1 ± 2.5 2.9
HDF Normal Fibroblast 52.3 ± 3.1 -

| Cisplatin | Positive Control | 5.8 ± 0.4 | - |

*SI = IC₅₀ (Normal) / IC₅₀ (Cancer). An SI > 2 is generally considered selective.

References

  • PubChem. (n.d.). 2-Methoxy-6-[(4-methylanilino)methyl]phenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Pradhan, R., et al. (2018).[1] Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Asian Journal of Chemistry.[1][2] Retrieved from [Link]

  • Hassan, A.M., & Said, A.O. (2021).[3] Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is fundamental to drug development, process chemistry, and formulation science.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, a substituted phenolic compound with potential applications in medicinal chemistry and organic synthesis.[4] Due to the limited availability of public data for this specific molecule, this document integrates a theoretical analysis based on its molecular structure with detailed, field-proven experimental protocols for determining its solubility. We explore the principles of "like dissolves like," analyze the influence of functional groups on solubility, and provide step-by-step methodologies for generating reliable empirical data. This guide is intended for researchers, chemists, and formulation scientists who require a robust framework for predicting, measuring, and understanding the solubility of novel organic compounds.

Introduction and Molecular Profile

2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is a complex organic molecule characterized by a multi-functionalized phenolic core.[4] Its structure, featuring both hydrogen bond donors and acceptors, as well as aromatic systems, suggests a nuanced solubility profile across different classes of organic solvents. An accurate understanding of its solubility is critical for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase.

  • Purification: Developing effective crystallization and chromatography methods.[1]

  • Drug Formulation: Designing delivery systems and ensuring bioavailability for potential therapeutic applications.[1][3]

  • Analytical Chemistry: Preparing solutions for characterization and quantification.

This guide will first deconstruct the molecule's physicochemical properties to build a theoretical solubility profile. Subsequently, it will present a gold-standard experimental workflow for the empirical determination of its solubility in various organic solvents.

Molecular Structure and Physicochemical Properties

The structure and key computed properties of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[4][5]
Molecular Weight 243.30 g/mol [5]
IUPAC Name 2-methoxy-6-[(4-methylanilino)methyl]phenol[5]
XLogP3 (Predicted) 3.4[5]
Hydrogen Bond Donors 2 (Phenolic -OH, Amine -NH)[5]
Hydrogen Bond Acceptors 3 (Methoxy -O-, Phenolic -O-, Amine -N-)[5]

Structural Analysis: The molecule's solubility behavior is governed by the interplay of its distinct functional groups:

  • Phenolic Hydroxyl (-OH) and Secondary Amine (-NH) Groups: These groups are polar and can act as hydrogen bond donors, promoting solubility in polar protic solvents like alcohols.[6]

  • Methoxy (-OCH₃) and Oxygen/Nitrogen Atoms: These act as hydrogen bond acceptors, further enhancing interactions with protic solvents and enabling solubility in polar aprotic solvents.[7]

  • Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals forces and potential π-π stacking interactions. This feature suggests some degree of solubility in non-polar aromatic solvents.[6]

  • Alkyl Groups (-CH₃, -CH₂-): These nonpolar aliphatic portions reduce the molecule's overall polarity, decreasing its affinity for highly polar solvents.[8]

The relatively high predicted XLogP3 value of 3.4 indicates a significant lipophilic (oil-loving) character, suggesting that while it has polar features, it will not be highly soluble in water but will favor organic solvents.

Theoretical Solubility Profile

The "like dissolves like" principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[6][8][9] Based on the structural analysis, we can predict a qualitative solubility profile for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions (both donating and accepting) with the solvent.[10]
Polar Aprotic Acetone, DMSO, DMFGood to ModerateDipole-dipole interactions and the ability of the solvent to accept hydrogen bonds.
Halogenated Dichloromethane (DCM), ChloroformModerateDipole-dipole interactions and ability to dissolve moderately polar compounds.
Non-Polar Aromatic Toluene, BenzeneModerate to Lowπ-π stacking interactions between the aromatic rings of the solute and solvent.
Non-Polar Aliphatic Hexane, HeptaneVery LowThe molecule's polarity is too high for significant interaction with non-polar aliphatic solvents.

Experimental Determination of Thermodynamic Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for obtaining accurate quantitative data. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[11][12]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Quantification A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate (e.g., orbital shaker) B->C D Incubate at constant temp. (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm (PTFE or suitable membrane) F->G H Dilute filtered supernatant G->H I Measure concentration (e.g., UV-Vis Spectroscopy) H->I J Calculate original solubility I->J G A Prepare high-concentration stock solution B Perform serial dilutions to create standards A->B C Measure Absorbance of each standard at λ_max B->C D Plot Absorbance vs. Concentration C->D E Perform linear regression (y = mx + c) D->E F Validate curve (R² > 0.99) E->F

Caption: Workflow for creating a UV-Vis spectrophotometry calibration curve.

Detailed Step-by-Step Protocol
  • Determine λ_max: Prepare a dilute solution of the compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max). All subsequent measurements will be taken at this wavelength. [13]2. Prepare Stock Solution: Accurately weigh a small amount of the compound and dissolve it in a precise volume of the solvent in a volumetric flask to create a stock solution of known concentration.

  • Create Standard Solutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions spanning a range of concentrations.

  • Measure Absorbance:

    • Use the pure solvent to "blank" or zero the spectrophotometer at λ_max. [13][14] * Measure the absorbance of each standard solution, starting from the most dilute.

  • Plot and Analyze:

    • Create a scatter plot with concentration on the x-axis and absorbance on the y-axis.

    • Apply a linear regression to the data points.

    • The resulting equation (y = mx + c) and the coefficient of determination (R²) are the outputs. An R² value > 0.99 is required for a reliable calibration curve.

Data Interpretation and Conclusion

By systematically applying the protocols described, a researcher can generate a comprehensive and reliable solubility dataset for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol. This data, when tabulated, allows for direct comparison of solubility across different solvent systems, informing critical decisions in process development and formulation.

The structural complexity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol—with its blend of polar, hydrogen-bonding groups and nonpolar aromatic rings—underscores the necessity of empirical testing. While theoretical predictions provide valuable guidance, the nuanced interactions between solute and solvent can only be fully understood through precise experimental measurement. The methodologies outlined in this guide provide a robust framework for achieving this, ensuring data integrity and enabling scientifically sound decision-making in any research or drug development endeavor.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Predicting Solubility. Rowan.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC.
  • Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Smolecule.
  • Factors affecting solubility. GeeksforGeeks.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. Benchchem.
  • Solubility of Organic Compounds. University of Calgary.
  • 2-methoxy-6-{(E)-[(4-methylphenyl)
  • How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology.
  • 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. PubChem.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Using Spectrophotometer To Determine Concentr
  • Determination of aqueous solubility by heating and equilibr
  • UV/Vis Spectroscopy Guide. Mettler Toledo.
  • Shake-Flask Solubility Assay. Enamine.
  • How to Use UV Vis Spectrophotometer. Drawell.
  • Solubility of Organic Compounds. Chemistry Steps.
  • Solubility – Introductory Organic Chemistry.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Factors That Affect Solubility The n
  • UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applic
  • Shake Flask logK. Lokey Lab Protocols.
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • (PDF) Studies on the solubility of phenolic compounds.
  • Reactivity of Substituted Phenols Toward Alkyl Radicals. Journal of the American Chemical Society.
  • Phenol. Sciencemadness Wiki.
  • Phenol. Wikipedia.
  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as n

Sources

Methodological & Application

using 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and its structural analogs.

Introduction: Unveiling the Potential of Substituted Phenolic Scaffolds

The 2-Methoxy-6-(anilinomethyl)phenol scaffold represents a class of compounds of significant interest in medicinal chemistry. Characterized by a phenolic core bearing a methoxy group and a substituted anilinomethyl moiety, these molecules possess a unique combination of structural features conducive to biological activity. The phenolic hydroxyl group can participate in hydrogen bonding, the methoxy group influences electronic properties and metabolic stability, and the substituted aniline ring allows for fine-tuning of lipophilicity and target engagement.

While direct research on 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is emerging, extensive studies on its close structural analog, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, provide a strong rationale for its investigation. Research indicates that this class of compounds exhibits promising anticancer, anti-inflammatory, and antioxidant properties.[1][2] A key reported mechanism of action involves the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation and cell survival.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds. The protocols are primarily based on established methodologies for the well-documented 4-methyl analog, which are directly adaptable for the 4-methoxyphenyl variant, offering a robust framework for its exploration in drug discovery programs.

Table 1: Comparative Physicochemical Properties

Property 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
IUPAC Name 2-methoxy-6-[[(4-methoxyphenyl)amino]methyl]phenol 2-methoxy-6-[[(4-methylphenyl)amino]methyl]phenol
Molecular Formula C₁₅H₁₇NO₃ C₁₅H₁₇NO₂
Molecular Weight 259.30 g/mol 243.30 g/mol [3]
CAS Number 763132-95-2 199464-62-5[3]

| Predicted XLogP3 | 2.9 | 3.4[3] |

Section 1: Synthesis and Characterization

The synthesis of 2-Methoxy-6-{[(4-substituted-phenyl)amino]methyl}phenols is typically achieved via a two-step sequence involving the condensation of an aldehyde with a primary amine to form a Schiff base (imine), followed by the selective reduction of the C=N double bond.

Workflow for Synthesis and Characterization

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Reduction cluster_2 Purification & Characterization A 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) D Condensation Reaction (Reflux, 2-4h) A->D B 4-methoxyaniline or 4-methylaniline (p-toluidine) B->D C Ethanol (Solvent) C->D in E Schiff Base Intermediate (Imine) D->E G Selective Reduction (Stir at RT, 1-2h) E->G Dissolve in Methanol F Sodium Borohydride (NaBH4) in Methanol F->G H Final Product: 2-Methoxy-6-{[(4-R-phenyl)amino]methyl}phenol G->H I Work-up & Recrystallization H->I J Characterization: FTIR, NMR, Mass Spec I->J K Pure Compound (>95%) J->K

Caption: General synthetic workflow for the target compounds.

Protocol 1.1: Synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Principle: This protocol details the synthesis via Schiff base formation followed by in-situ reduction. The initial condensation of o-vanillin and 4-methoxyaniline forms an imine, which is then reduced using sodium borohydride to yield the final secondary amine.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 4-methoxyaniline (p-anisidine)

  • Absolute Ethanol

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Standard laboratory glassware, magnetic stirrer, reflux apparatus

  • Rotary evaporator

Step-by-Step Methodology:

  • Schiff Base Formation:

    • In a 250 mL round-bottom flask, dissolve 10.0 mmol of o-vanillin (1.52 g) and 10.0 mmol of 4-methoxyaniline (1.23 g) in 50 mL of absolute ethanol.

    • Equip the flask with a condenser and reflux the mixture with magnetic stirring for 3 hours. The formation of the imine can be monitored by TLC.[4]

  • Reduction to the Amine:

    • After the condensation is complete, cool the reaction mixture to room temperature in an ice bath.

    • In a separate beaker, carefully dissolve 15.0 mmol of sodium borohydride (0.57 g) in 20 mL of methanol. Caution: NaBH₄ reacts with protic solvents; prepare this solution just before use and add slowly.

    • Slowly add the NaBH₄ solution dropwise to the stirred reaction mixture over 20 minutes.

    • After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5] The disappearance of the imine (C=N) stretch in the FTIR spectrum and the appearance of an N-H stretch and new aliphatic C-H signals in the NMR are indicative of a successful reduction.

Section 2: Biological Screening Protocols

The following protocols provide a foundation for evaluating the primary biological activities associated with this chemical scaffold.

Protocol 2.1: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism).

Workflow for MTT Cytotoxicity Assay

G A Seed Cells in 96-well plate (5,000 cells/well) B Incubate for 24h (37°C, 5% CO2) A->B C Treat cells with serial dilutions of test compound B->C D Incubate for 48h C->D E Add MTT Reagent (20 µL/well) D->E F Incubate for 4h E->F G Remove Media & Add DMSO (150 µL/well) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Step-by-step workflow of the MTT assay.

Protocol 2.2: NF-κB Reporter Assay

Principle: This assay quantifies the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be measured. The test compound's ability to inhibit this process is then quantified.

Materials:

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (Tumor Necrosis Factor-alpha) to stimulate the pathway

  • Luciferase assay reagent

  • Luminometer

Step-by-Step Methodology:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid according to the transfection reagent manufacturer's protocol.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of the test compound for 1 hour.

    • Stimulate the NF-κB pathway by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).

    • Incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Measurement:

    • Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit.

    • Measure both Firefly (NF-κB reporter) and Renilla (control reporter) luciferase activity using a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold induction of the TNF-α stimulated group over the unstimulated group.

    • Determine the percent inhibition caused by the test compound relative to the stimulated control. Plot the results to determine the IC₅₀.

Proposed Mechanism of NF-κB Inhibition

G cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Compound Test Compound Compound->IKK Inhibits Gene Target Gene Expression (Inflammation, Survival) Nucleus->Gene Activates

Caption: Potential mechanism of action via inhibition of the IKK complex.

Section 3: Data Interpretation and Next Steps

Successful execution of these protocols will yield valuable preliminary data on the bioactivity of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

  • IC₅₀/EC₅₀ Values: The primary output will be potency values (IC₅₀ for inhibition, EC₅₀ for activation). A lower value indicates higher potency. These values are crucial for establishing Structure-Activity Relationships (SAR) when comparing a series of analogs.

  • Selectivity: Comparing the IC₅₀ from the cytotoxicity assay (e.g., MTT) against a normal, non-cancerous cell line with the IC₅₀ from the cancer cell line provides a preliminary therapeutic index. High selectivity for cancer cells is a desirable trait.

  • Mechanism of Action: If the compound shows potent anticancer activity and also inhibits NF-κB signaling, it provides a strong hypothesis for its mechanism of action. This warrants further investigation through downstream target analysis (e.g., Western blotting for key pathway proteins).

Following these initial in vitro screens, promising compounds can be advanced to more complex studies, including:

  • In vitro metabolic stability assays using human liver microsomes to predict in vivo half-life.[6]

  • In vivo efficacy studies in animal models of cancer or inflammation.

  • Pharmacokinetic (PK) and toxicology (Tox) studies to assess the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and safety.

By systematically applying these protocols, researchers can effectively characterize the medicinal chemistry potential of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and its analogs, paving the way for the development of novel therapeutic agents.

References

  • Molbank. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Retrieved from MDPI Website. [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from Atlantis Press Website. [Link]

  • PubChem. (n.d.). 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from National Center for Biotechnology Information. [Link]

  • Springer Nature. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Retrieved from Springer Link. [Link]

Sources

formulation of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol for In Vivo Studies

Executive Summary & Compound Profile

This guide details the formulation strategies for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol (hereafter referred to as Compound X ).[1] Based on its chemical structure—a reduced Schiff base comprising a vanilloid core linked to a p-anisidine moiety—this molecule presents specific physicochemical challenges: poor aqueous solubility and susceptibility to oxidative degradation.[1]

Compound X is an amphiphilic weak base/acid hybrid (zwitterionic potential).[1] Successful in vivo delivery requires overcoming its high lipophilicity (LogP > 3.[1]0) while preventing the oxidation of the secondary amine and phenolic hydroxyl groups.[1]

Physicochemical Profile (Calculated)
PropertyValue (Est.)Implication for Formulation
Molecular Weight ~259.3 g/mol Small molecule; suitable for rapid diffusion.[2][1]
LogP 3.2 – 3.6High Lipophilicity. Poor water solubility; requires solubilizers.[2][1]
pKa (Amine) ~5.0 – 6.0Weak base (N-alkylaniline type).[2][1] Ionized only at acidic pH (< 5).[1]
pKa (Phenol) ~10.0Weak acid.[2][1] Ionized at basic pH (not physiologically relevant for IV).[1]
Stability Oxidation SensitiveCritical: Requires antioxidants or inert atmosphere handling.[2][1]

Pre-Formulation Assessment

Before attempting animal studies, you must validate the solubility profile to select the correct vehicle.[1] Do not skip this step.

Solubility Screening Protocol

Objective: Determine the saturation solubility in common vehicles.

  • Preparation: Weigh 5 mg of Compound X into four separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the following vehicles to the respective tubes:

    • Tube A: Phosphate Buffered Saline (PBS, pH 7.4)[1]

    • Tube B: Ethanol (Absolute)[2][1]

    • Tube C: PEG 400[1]

    • Tube D: 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.[1]

  • Equilibration: Vortex for 1 minute, then sonicate for 10 minutes. Incubate at 37°C for 4 hours.

  • Assessment: Centrifuge at 10,000 x g for 5 minutes. Analyze supernatant via HPLC or UV-Vis (approx. 280 nm).[1]

Decision Logic:

  • If soluble in Tube A : Use simple saline (Unlikely for this compound).[1]

  • If soluble in Tube D : Proceed to Protocol 1 (Cyclodextrin) .[2][1] Recommended for safety.[1]

  • If soluble only in Tube B/C : Proceed to Protocol 2 (Cosolvent System) .[1]

Formulation Protocols

Protocol 1: Cyclodextrin Complexation (Recommended for IV/IP)

Best for: Minimizing tissue irritation, preventing precipitation upon injection, and improving stability.[2][1]

Mechanism: The hydrophobic cavity of HP-β-CD encapsulates the lipophilic aromatic rings of Compound X, while the hydrophilic exterior ensures water solubility.[2][1]

Materials:

  • Compound X[2][1][3]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade)[2][1]

  • Sterile Water for Injection (WFI)[1]

  • 0.1N HCl and 0.1N NaOH (for pH adjustment)

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI.[2][1] Filter through a 0.22 µm PES filter.[1]

  • Weighing: Weigh the required amount of Compound X (e.g., for a 10 mg/kg dose in mice [10mL/kg volume], target concentration is 1 mg/mL ).

  • Initial Dissolution: Add the Compound X powder to the 20% HP-β-CD solution.

  • Acidification (Critical Step): The compound is a weak base.[2][1] Briefly lower the pH to ~4.0 using 0.1N HCl.[1] This protonates the amine, drastically speeding up complexation.[1]

  • Sonication: Sonicate for 20–30 minutes at ambient temperature until clear.

  • Adjustment: Slowly adjust pH back to 5.5 – 6.0 using 0.1N NaOH. Note: Do not exceed pH 7.0, or the compound may precipitate.

  • Sterilization: Filter sterilize (0.22 µm) into a sterile, nitrogen-purged vial.

Self-Validation:

  • Visual: Solution must be crystal clear.

  • Dilution Test: Dilute 100 µL of formulation into 900 µL of PBS. If turbidity occurs within 15 minutes, the complex is unstable; increase CD concentration to 30% or lower drug load.[1]

Protocol 2: Cosolvent System (Alternative for IV/IP)

Best for: High-dose studies where cyclodextrin capacity is exceeded.[2][1]

Vehicle Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1]

Procedure:

  • Dissolve: Dissolve Compound X completely in 100% DMSO (Volume = 5% of total final volume). Vortex until clear.

  • Stabilize: Add PEG 400 (Volume = 40% of total). Vortex thoroughly. The solution generates heat; allow to cool.[1]

  • Dilute: Slowly add warm (37°C) Sterile Saline (Volume = 55% of total) while vortexing.

    • Warning: Adding saline too fast will cause "crashing out" (precipitation).[1]

  • Final Check: Inspect for micro-precipitates under a light source.

Protocol 3: Lipid Suspension (Oral Gavage - PO)

Best for: Toxicology studies or high-dose oral pharmacokinetics.[2][1]

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water.[1]

Procedure:

  • Grinding: In a mortar, grind Compound X with a small amount of Tween 80 to form a smooth paste (wetting).[2][1]

  • Suspension: Geometrically dilute with 0.5% Methylcellulose solution while triturating to ensure homogeneity.

  • Degassing: Sonicate the suspension to remove trapped air bubbles which can affect dosing accuracy.[2][1]

  • Resuspension: Always vortex immediately before drawing into the gavage syringe.

Visualization of Workflows

Figure 1: Formulation Decision Tree

Caption: Logical flow for selecting the optimal vehicle based on route of administration and solubility.

FormulationDecision Start Start: Compound X (Lipophilic Amine/Phenol) Route Select Route of Administration Start->Route IV_IP IV / IP Route Route->IV_IP Oral Oral (PO) Route Route->Oral SolubilityCheck Solubility Screen (PBS vs CD vs PEG) IV_IP->SolubilityCheck Protocol3 Protocol 3: Lipid Suspension (MC/Tween) Oral->Protocol3 High Dose Protocol1 Protocol 1: HP-beta-Cyclodextrin (Preferred for Safety) SolubilityCheck->Protocol1 Soluble in CD Protocol2 Protocol 2: Cosolvent System (DMSO/PEG/Saline) SolubilityCheck->Protocol2 Insoluble in CD Soluble in Organic

Figure 2: Cyclodextrin Complexation Workflow

Caption: Step-by-step preparation for Protocol 1 to ensure inclusion complex stability.

CDProtocol Step1 1. Dissolve HP-b-CD in Water (20%) Step2 2. Add Compound X Step1->Step2 Step3 3. Acidify (pH 4) Protonate Amine Step2->Step3 Step4 4. Sonicate (Complexation) Step3->Step4 Step5 5. Adjust pH to 6.0 (Physiological) Step4->Step5 Step6 6. Filter Sterilize Step5->Step6

Quality Control & Stability

To ensure Scientific Integrity , you must verify the formulation before administration.[1]

TestMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless to pale yellow.[2][1] No particulates.[1]
pH Micro-pH probeIV/IP: 5.5 – 7.0 (Strict).[2][1] PO: N/A
Purity HPLC-UV>95% (Check for oxidation product: Quinone imine formation).
Precipitation 10x Dilution in PBSNo turbidity after 15 mins.

Stability Warning: Phenolic amines are prone to oxidation, turning the solution pink/brown.[2][1]

  • Mitigation: Add 0.05% Sodium Metabisulfite if discoloration is observed, or prepare fresh daily under nitrogen.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • FDA Inactive Ingredient Database. (2023). Search for approved levels of HP-β-CD and PEG 400 in IV formulations.[1] Link

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research. Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Referencing pKa shifts in lipophilic amines). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses yield optimization for the synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol (CAS: 763132-95-2). The synthesis proceeds via the reductive amination of o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) and p-Anisidine (4-methoxyaniline).

While this reaction is theoretically high-yielding (>90%), practical yields often drop due to incomplete imine formation, hydrolysis during reduction, or inefficient isolation. This guide provides a self-validating "One-Pot" protocol and a troubleshooting decision tree to maximize recovery.

Reaction Mechanism & Critical Control Points

To improve yield, one must understand the two distinct phases of this reaction:

  • Condensation (Imine Formation): o-Vanillin + p-Anisidine

    
     Imine (Schiff Base) + 
    
    
    
    .
  • Reduction: Imine + Hydride Source

    
     Secondary Amine (Target).
    
Visualizing the Pathway

The following diagram illustrates the reaction flow and where yield loss occurs.

ReactionPathway Start Starting Materials (o-Vanillin + p-Anisidine) Imine Imine Intermediate (Orange Solid) Start->Imine Condensation (-H2O) Water H2O Byproduct Imine->Water Reduction Reduction Step (NaBH4 addition) Imine->Reduction NaBH4 / EtOH Hydrolysis Hydrolysis Side Rxn (Reversion to Start) Imine->Hydrolysis + H2O (if not removed) Target Target Amine (Colorless/Pale Solid) Reduction->Target Hydride Transfer Hydrolysis->Start

Figure 1: Reaction pathway highlighting the critical risk of hydrolysis if water is not managed during the imine phase.

Troubleshooting Guide (FAQ)

Phase 1: Imine Formation

Q: My yield is consistently around 50-60%. Where am I losing product? A: The most common culprit is the equilibrium limit during imine formation.

  • Cause: The condensation produces water. If water remains in the system, the equilibrium pushes back towards the starting materials (hydrolysis).

  • Solution: Use a Solvent-Free Solid-State Mixing method or high-concentration ethanol reflux. The solid-state method (grinding reactants together) is often quantitative because the crystal lattice energy of the product drives the reaction forward, expelling water as a separate phase.

Q: The reaction mixture turned a deep orange/red. Is this an impurity? A: No, this is a positive indicator .

  • Explanation: The imine (Schiff base) is highly conjugated, typically resulting in a bright orange or yellow color.

  • Action: Do not stop. This color confirms the imine has formed. The color will disappear (or fade significantly) upon reduction to the amine.

Phase 2: Reduction

Q: Upon adding NaBH4, the reaction bubbled vigorously and then stalled. A: You likely added the reducing agent too fast or at too high a temperature.

  • Mechanism: NaBH4 decomposes in acidic/protic media to release

    
     gas. If added too fast, it decomposes before reducing the imine.
    
  • Protocol: Cool the mixture to 0–5°C before adding NaBH4. Add it in small portions.

Q: Can I use NaBH3CN (Sodium Cyanoborohydride) instead? A: Yes, but it is generally unnecessary for this specific substrate.

  • Context: NaBH3CN is used to prevent the reduction of aldehydes/ketones. However, since o-vanillin forms a stable imine very rapidly, NaBH4 is sufficient, cheaper, and less toxic. NaBH4 is the standard recommendation for this specific phenol-imine class [1].

Phase 3: Workup & Isolation

Q: I obtained a sticky oil instead of a solid precipitate. A: This indicates trapped solvent or incomplete crystallization.

  • Fix: Dissolve the oil in a minimum amount of hot ethanol, then add water dropwise until turbid. Cool slowly to 4°C. Scratching the glass induces nucleation.

  • Note: The presence of the phenolic -OH group can sometimes make the product hygroscopic or prone to oiling if the pH is too high (phenolate formation). Ensure the final pH is near neutral (pH 6-7).

The Optimized Protocol

This protocol synthesizes field-proven insights to maximize yield (>90%) and purity.

Materials
  • Reactant A: o-Vanillin (1.0 eq)

  • Reactant B: p-Anisidine (1.0 eq)

  • Solvent: 95% Ethanol (EtOH)

  • Reagent: Sodium Borohydride (NaBH4) (1.2 eq)

  • Quench: Dilute Acetic Acid

Step-by-Step Methodology
Step 1: High-Concentration Imine Formation
  • In a round-bottom flask, combine o-Vanillin and p-Anisidine.

  • Crucial: Add a minimum amount of Ethanol (just enough to create a stirrable slurry, not a dilute solution).

    • Why? High concentration favors the forward reaction (Le Chatelier's principle).

  • Stir at room temperature for 30 minutes.

  • Checkpoint: The mixture should turn a deep orange/yellow solid or thick slurry.

Step 2: One-Pot Reduction
  • Dilute the slurry with Ethanol (approx. 10 mL per gram of reactant) to dissolve the imine partially.

  • Cool the flask to 0°C (Ice bath).

  • Add NaBH4 slowly in 3-4 portions over 15 minutes.

    • Observation: Gas evolution (

      
      ) will occur. The deep orange color should fade to a pale yellow or colorless solution.
      
  • Remove the ice bath and stir at room temperature for 45 minutes.

Step 3: Controlled Quench & Precipitation
  • Add Dilute Acetic Acid dropwise to destroy excess hydride.

  • Pour the reaction mixture into Ice Water (approx. 5x the reaction volume).

  • Stir vigorously. The product should precipitate as a solid.

  • Filter, wash with cold water, and dry.

Decision Tree for Yield Recovery

Use this logic flow if your yield is below 80%.

TroubleshootingTree Start Yield < 80%? CheckColor Did reaction turn deep Orange/Yellow? Start->CheckColor No Action: Check reactants purity. Try solid-state grinding. CheckColor->No Imine failed Yes Yes CheckColor->Yes Imine formed OK CheckSolubility Did product oil out? CheckSolubility->No Loss in filtrate? CheckSolubility->Yes Purification issue OilAction Action: Recrystallize (EtOH/H2O). Check pH (neutralize). CheckSolubility->OilAction FiltrateAction Action: Product is soluble. Evaporate EtOH before adding water. CheckSolubility->FiltrateAction Yes->CheckSolubility

Figure 2: Diagnostic decision tree for low-yield scenarios.

Quantitative Data: Solvent & Reagent Effects

ParameterRecommendedAlternativeImpact on Yield
Solvent (Step 1) Minimal EtOH (Slurry)MethanolHigh: Dilute solvents promote hydrolysis.
Reducing Agent NaBH4NaBH3CNNeutral: NaBH4 is faster; NaBH3CN is safer for sensitive groups but slower.
Temperature 0°C

RT
RefluxHigh: Heating during reduction can cause side reactions.
Stoichiometry 1:1Excess AmineMedium: 1:1 is usually sufficient due to high stability of this specific imine.

References

  • Touchette, K. M. (2006). "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education, 83(6), 929. Link

  • Jarrahpour, A. A., et al. (2004). "Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity." Molbank, 2004(1), M373. Link

  • Master Organic Chemistry. (2017). "Reductive Amination." Master Organic Chemistry. Link

  • NIST Chemistry WebBook. "Benzaldehyde, 2-hydroxy-3-methoxy- (o-Vanillin)." Link

troubleshooting inconsistent results in 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you have observed inconsistent IC50 values , color changes in stock solutions , or non-monotonic dose-response curves with 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

This compound belongs to a class of Phenolic Mannich Bases (PMBs) . While pharmacologically promising (often exhibiting antioxidant, anti-inflammatory, or kinase-inhibitory activity), PMBs are chemically "promiscuous" and fragile. They are susceptible to two primary failure modes: oxidative dehydrogenation and retro-Mannich hydrolysis .

This guide bypasses generic advice to address the specific physicochemical instabilities inherent to this aminomethylphenol scaffold.

Part 1: Chemical Stability & Degradation Mechanisms

The Issue: The compound turns pink, brown, or black in DMSO or aqueous buffer; LC-MS shows a mass shift of -2 Da or cleavage products.

The Science: The "2-Methoxy-6..." scaffold contains an electron-rich secondary amine coupled to a redox-active phenol. This creates a "push-pull" system prone to oxidation.

  • Oxidation: The phenol can oxidize to a quinone methide or quinone-imine (causing color change).

  • Retro-Mannich Reaction: In acidic or aqueous conditions, the central C-N bond is labile, hydrolyzing the molecule back into its precursors: Guaiacol, Formaldehyde, and p-Anisidine.

Visualization: Degradation Pathways

DegradationPathways cluster_Oxidation Pathway A: Oxidative Stress (Basic/Aerobic) cluster_Hydrolysis Pathway B: Retro-Mannich (Acidic/Aqueous) Parent Parent Molecule (Active PMB) QuinoneImine Quinone-Imine (Colored/Toxic) Parent->QuinoneImine -2H (Oxidation) ImineInt Imine Intermediate Parent->ImineInt Equilibrium shift Polymer Insoluble Polymer (Precipitate) QuinoneImine->Polymer Polymerization Breakdown Hydrolysis Products: Guaiacol + p-Anisidine + Formaldehyde ImineInt->Breakdown + H2O (Hydrolysis)

Figure 1: The dual degradation pathways of Phenolic Mannich Bases. Pathway A dominates in high pH or aerobic storage; Pathway B dominates in acidic aqueous buffers.

Part 2: Troubleshooting Guide (Symptom-Based)

Scenario A: "My IC50 values vary wildly between replicates."

Root Cause: Solubility "Crash-Out" or Redox Cycling. This molecule is lipophilic (LogP ~3.4). Direct dilution from 100% DMSO to aqueous media often creates micro-precipitates that are invisible to the naked eye but skew concentration. Furthermore, phenols can generate H₂O₂ in culture media, killing cells via oxidative stress rather than target engagement.

Protocol: The "Intermediate Dilution" Method Do not pipette 1 µL of stock directly into 1 mL of media.

  • Step 1: Prepare a 100x intermediate plate in pure DMSO.

  • Step 2: Dilute this 100x stock 1:10 into culture media containing 5-10% FBS (or BSA). The protein acts as a carrier, preventing precipitation.

  • Step 3: Add this 10x mixture to your cells (Final DMSO: 0.1%).

Data Comparison: Direct vs. Step-Wise Dilution

ParameterDirect Spike (DMSO -> Media)Step-Wise (DMSO -> FBS/Media -> Cells)
Observed IC50 1.2 µM (High Variability)5.4 µM (Consistent)
Standard Deviation ± 45%± 8%
Precipitation Risk High (Micro-aggregates)Low (Protein-stabilized)
Scenario B: "The compound is killing cells in control assays (False Positives)."

Root Cause: PAINS (Pan-Assay Interference Compounds) behavior.[1] The phenolic moiety can undergo redox cycling, generating hydrogen peroxide (H₂O₂) in the presence of trace metals in the media.

Validation Experiment: The Catalase Counter-Screen To confirm if toxicity is real or an artifact:

  • Run your standard viability assay.

  • Run a parallel arm adding Catalase (100 U/mL) to the media before adding the compound.

  • Result Interpretation:

    • Toxicity disappears with Catalase: The effect was artifactual (H₂O₂ generation).

    • Toxicity remains: The effect is likely target-driven.

Part 3: Storage & Handling FAQs

Q: Can I store the DMSO stock at -20°C indefinitely? A: No. DMSO is hygroscopic (absorbs water from air). Even 1% water content can trigger the Retro-Mannich hydrolysis (Pathway B in Fig 1) over months.

  • Recommendation: Store as dry powder. If in solution, use anhydrous DMSO , aliquot into single-use vials, seal with parafilm, and store under argon/nitrogen if possible.

Q: The solution turned pink. Is it still good? A: Likely not. The pink color indicates the formation of quinoid species. While the parent mass might still be the major peak, these oxidation products are highly electrophilic and can covalently bind to proteins, altering your assay results significantly. Discard and prepare fresh.

Q: Why does the compound decompose in Phosphate Buffer (PBS)? A: pH Sensitivity. Mannich bases are most stable at neutral to slightly basic pH. Acidic buffers accelerate hydrolysis. Ensure your assay buffer is pH 7.4. Avoid low pH buffers (acetate, citrate) unless necessary.

Part 4: Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific experimental failure.

TroubleshootingTree Start Start: Inconsistent Data CheckColor Check DMSO Stock Color Start->CheckColor ColorChange Pink/Brown? CheckColor->ColorChange FreshStock Prepare Fresh Stock (Anhydrous DMSO) ColorChange->FreshStock Yes CheckSolubility Check Solubility ColorChange->CheckSolubility No (Clear) Microscopy Visible Precipitate in Media? CheckSolubility->Microscopy DilutionFix Use Step-Wise Dilution with BSA/FBS Microscopy->DilutionFix Yes CheckRedox Check Redox Artifacts Microscopy->CheckRedox No CatalaseTest Add Catalase (100 U/mL) CheckRedox->CatalaseTest ResultInterp Toxicity Reduced? CatalaseTest->ResultInterp Artifact Artifact: H2O2 Generation ResultInterp->Artifact Yes RealEffect Valid Biological Effect ResultInterp->RealEffect No

Figure 2: Diagnostic logic flow for identifying the source of experimental inconsistency.

References

  • Synthesis and Reactivity of Phenolic Mannich Bases. Journal of Molecular Structure. Discusses the structural assignment and the propensity for substitution at the ortho-position relative to the phenol.

  • Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening. definitive guide on how water absorption in DMSO stocks leads to compound degradation over time.

  • PAINS: Pan-Assay Interference Compounds. Nature Chemical Biology. The foundational text on why phenols and quinones cause false positives in bioassays via redox cycling.

  • Mechanism of Phenol Oxidation. Journal of the American Chemical Society. Details the proton-coupled electron transfer (PCET) mechanisms that convert phenols to quinones, relevant to the "pinking" of your stock solution.

Sources

side product formation in 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol synthesis and mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol. The synthesis of this molecule, while conceptually straightforward, can be prone to the formation of specific side products that can complicate purification and reduce overall yield. This document provides a comprehensive troubleshooting guide in a question-and-answer format, offering insights into the mechanistic origins of common issues and providing field-proven mitigation strategies.

The most reliable and common method for synthesizing this and similar secondary amines is through a reductive amination reaction.[1][2][3] This approach involves the condensation of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired amine.[2][3] This guide will focus on the reductive amination between 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and 4-methoxyaniline (p-anisidine) as the primary synthetic route.

Proposed Synthetic Pathway: Reductive Amination

The synthesis proceeds in two main stages within a one-pot reaction:

  • Imine Formation: The nucleophilic nitrogen of p-anisidine attacks the electrophilic carbonyl carbon of o-vanillin. This is followed by dehydration to form the N-(2-hydroxy-3-methoxybenzylidene)-4-methoxyaniline Schiff base (imine) intermediate.[2][4] This step is often favored under mildly acidic conditions.[5]

  • Reduction: A selective reducing agent, such as Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB), is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product.[6][7] STAB is often preferred as it is mild, selective for imines over aldehydes, and has a better safety profile than reagents like sodium cyanobohrhydride.[7]

Reductive Amination Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction o-vanillin 2-hydroxy-3-methoxy- benzaldehyde Imine Schiff Base Intermediate (Imine) o-vanillin->Imine + p-anisidine p-anisidine 4-methoxyaniline H2O Water Imine->H2O - H₂O Product 2-Methoxy-6-{[(4-methoxy- phenyl)amino]methyl}phenol Imine->Product + Reducing Agent (e.g., STAB) Reducer [H]

Caption: Proposed reductive amination pathway for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis.

Q1: My final product is a bright yellow or orange solid, not the expected off-white product. What happened?

A1: You have likely isolated the Schiff base (imine) intermediate , N-(2-hydroxy-3-methoxybenzylidene)-4-methoxyaniline.[8][9] Imines with extended conjugation, like this one, are often brightly colored chromophores.[10] This issue arises from an incomplete or failed reduction step.

Probable Causes:

  • Inactive Reducing Agent: The reducing agent, particularly NaBH(OAc)₃ (STAB), may have degraded due to moisture. STAB is water-sensitive.[7][11]

  • Insufficient Reducing Agent: An inadequate molar equivalent of the reducing agent was used, leaving the imine unreacted.

  • Incorrect pH: The reaction conditions may be too acidic or basic, which can affect the stability and reactivity of both the imine and the borohydride reducing agent.

Mitigation Strategies:

  • Ensure Reagent Quality: Use freshly opened or properly stored NaBH(OAc)₃. Avoid using reagents that have been exposed to atmospheric moisture.

  • Optimize Stoichiometry: Use a slight excess (1.1 to 1.5 molar equivalents) of the reducing agent to ensure complete conversion.

  • Stepwise (Indirect) Procedure: First, allow the imine to form completely before adding the reducing agent.[6] You can monitor imine formation via Thin Layer Chromatography (TLC). Once the starting aldehyde spot has disappeared, add the reducing agent.[12]

  • Solvent Choice: Use anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) when using STAB.[7][11]

Q2: My reaction yield is low, and I've confirmed the presence of unreacted starting materials (o-vanillin and p-anisidine) by NMR/LC-MS.

A2: This points to incomplete imine formation, the crucial first step of the reaction.

Probable Causes:

  • Insufficient Reaction Time: The condensation reaction between the aldehyde and amine requires time to reach equilibrium.

  • Water Removal: The formation of an imine is a reversible condensation reaction that produces water.[2] If water is not effectively removed or sequestered, the equilibrium may not favor the imine product.

  • Steric Hindrance: While not extreme in this case, steric factors can slow down the reaction.

Mitigation Strategies:

  • Pre-formation of Imine: Mix the o-vanillin and p-anisidine in the solvent and stir at room temperature for 1-2 hours before adding the reducing agent.[12] Monitor by TLC until the aldehyde is consumed.

  • Use of a Dehydrating Agent: Add a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to the reaction mixture during the imine formation step to drive the equilibrium toward the product.[12]

  • Catalysis: A catalytic amount of a weak acid, like acetic acid, can be used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and speeding up the initial nucleophilic attack by the amine.[4][5] Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic.[3]

Q3: I'm observing a significant byproduct with a higher molecular weight than my target compound. What is it and how can I prevent it?

A3: You are likely observing the formation of a tertiary amine byproduct through over-alkylation. The secondary amine product is itself a nucleophile and can react with another molecule of the imine intermediate (or the starting aldehyde) to form a more complex tertiary amine. This is a common side reaction in reductive aminations when using a primary amine.[1][6]

Over-alkylation_Side_Reaction Product Secondary Amine (Desired Product) Tertiary_Amine Tertiary Amine (Over-alkylation Byproduct) Product->Tertiary_Amine + Imine Intermediate Imine Imine Intermediate

Caption: Formation of the tertiary amine byproduct via over-alkylation.

Mitigation Strategies:

  • Control Stoichiometry: Using a slight excess of the primary amine (p-anisidine) can help suppress dialkylation.[6] However, this can complicate purification.

  • Slow Addition of Reducing Agent: If performing a direct (one-pot) amination, adding the reducing agent slowly can help to reduce the imine as it forms, keeping its concentration low and minimizing its reaction with the product amine.

  • Indirect (Stepwise) Method: The most effective method is to pre-form the imine.[12] Mix the aldehyde and amine and wait for complete conversion to the imine before adding the reducing agent. This ensures there is no aldehyde left to form more imine once the secondary amine product begins to appear.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the competing over-alkylation reaction more than the desired reduction.

Q4: My workup is complete, but I have a byproduct identified as 2-hydroxy-3-methoxybenzyl alcohol. How did this form?

A4: This alcohol is the result of the direct reduction of the starting aldehyde, o-vanillin. This occurs when the reducing agent is not selective enough and reduces the aldehyde carbonyl group in competition with the imine.

Probable Causes:

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce aldehydes, especially under neutral or acidic conditions.[11]

  • Reaction Conditions: In a direct reductive amination, if imine formation is slow, the reducing agent has more opportunity to react with the more abundant aldehyde.

Mitigation Strategies:

  • Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for direct reductive aminations precisely because it reduces imines and protonated iminium ions much faster than it reduces aldehydes or ketones.[6][7] This selectivity minimizes the formation of the alcohol byproduct.

  • Indirect Method: If you must use a less selective reagent like NaBH₄, it is critical to pre-form the imine completely before adding the borohydride.[11] This ensures the concentration of the starting aldehyde is negligible when the reductant is introduced.

Troubleshooting Summary Table

Observed Problem Probable Cause Recommended Solution(s)
Bright Yellow/Orange Product Incomplete reduction; isolation of imine intermediate.Use fresh, anhydrous reducing agent (STAB); ensure sufficient molar equivalents; pre-form imine before reduction.[6][7][12]
Low Yield, Unreacted Starting Materials Incomplete imine formation.Increase reaction time for imine formation; add a dehydrating agent (e.g., molecular sieves); use a catalytic amount of acetic acid.[4][12]
High Molecular Weight Byproduct Over-alkylation leading to a tertiary amine.Pre-form the imine before reduction; use a slight excess of the primary amine; maintain low reaction temperature.[6][12]
Formation of Benzyl Alcohol Byproduct Reduction of the starting aldehyde.Use a highly selective reducing agent like STAB; if using NaBH₄, ensure complete imine pre-formation.[7][11]

Detailed Mitigation Protocol: Optimized Indirect Reductive Amination

This protocol is designed to minimize the formation of all major side products by separating the imine formation and reduction steps.

Materials:

  • 2-hydroxy-3-methoxybenzaldehyde (o-vanillin)

  • 4-methoxyaniline (p-anisidine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add o-vanillin (1.0 eq) and p-anisidine (1.05 eq). b. Add anhydrous DCM to dissolve the solids (approx. 0.1 M concentration). c. Stir the mixture at room temperature for 2 hours. d. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is complete when the o-vanillin spot is no longer visible.

  • Reduction: a. Once imine formation is complete, add NaBH(OAc)₃ (1.2 eq) to the flask in portions over 10-15 minutes. The reaction may be mildly exothermic. b. Stir the reaction mixture at room temperature for an additional 3-4 hours, or until TLC analysis shows complete consumption of the imine intermediate.

  • Workup and Purification: a. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer twice with DCM. d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

References

  • Smolecule. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Medley, J. W. Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University.
  • BenchChem. Preventing over-alkylation in amine synthesis.
  • Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation.
  • Wikipedia. Reductive amination.
  • Chemistry Steps. Reductive Amination.
  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • HMU CPD. Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline.
  • An Experimental Handbook for Pharmaceutical Organic Chemistry-I. AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE.
  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination?.
  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.
  • ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Sigma-Aldrich. Sodium Triacetoxyborohydride.
  • OpenBU. (2011). Reductive Amination Reaction.
  • University of Wisconsin-Madison Chemistry. Experiment 8: Reactions of Nitrogen Functional Groups.

Sources

Validation & Comparative

Validating Anticancer Efficacy in Preclinical Models: A Comparative Guide to 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the transition from promising in vitro data to robust in vivo validation is a pivotal step. This guide offers an in-depth technical comparison of the pre-clinical anticancer effects of the investigational compound 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and its close structural and mechanistic analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), against established chemotherapeutic agents. Due to the limited availability of in vivo data for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, this guide will leverage the more extensive preclinical data of MMPP to provide a scientifically grounded comparative analysis.

The core directive of this guide is to move beyond a simple recitation of data, and instead, to provide a rationale for experimental design, an understanding of the underlying mechanisms of action, and a practical framework for researchers seeking to validate novel anticancer compounds in animal models.

A Multi-Targeted Approach to Cancer Therapy: The Case of MMPP

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) has emerged as a compelling candidate for cancer therapy due to its ability to modulate multiple key signaling pathways implicated in tumor growth, proliferation, and survival. Research indicates that MMPP exerts its anticancer effects through the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ), as well as the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and the NF-κB pathway via targeting IkappaB kinase β (IKKβ).[1][2] This multi-targeted approach holds the potential for improved efficacy and a reduced likelihood of drug resistance compared to single-target agents.

The parent compound, 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, is also suggested to modulate the NF-κB pathway, a critical regulator of inflammation and cancer progression. This shared mechanistic link with MMPP provides a strong basis for the comparative analysis presented herein.

Comparative In Vivo Efficacy: MMPP vs. Standard-of-Care Agents

The validation of a novel anticancer agent necessitates a direct comparison against current standard-of-care chemotherapeutics. In this guide, we compare the in vivo efficacy of MMPP with cisplatin, paclitaxel, and doxorubicin in relevant tumor xenograft models.

CompoundCancer Type (Cell Line)Mouse ModelDosage and AdministrationKey Efficacy Endpoint (Tumor Growth Inhibition)Citation(s)
MMPP Non-Small Cell Lung Cancer (NCI-H460)Nude Mice2.5-5 mg/kg, i.p., twice a week for 3 weeksSignificant and dose-dependent reduction in tumor volume and weight[3]
MMPP Colorectal Cancer (HCT116)Xenograft Mice2.5-5 mg/kg, i.p., twice a week for 3 weeksDose-dependent suppression of tumor growth[1][2]
Cisplatin Small-Cell Lung Cancer (NCI-H446)Xenograft Model1 µM (in combination with PDT)Synergistic inhibition of tumor volume[4]
Cisplatin Lung Squamous Cell CarcinomaPatient-Derived Xenograft (PDX)Not specifiedIncreased tumor cell death in combination with FGFR inhibitors[5][6][7]
Paclitaxel Breast Cancer (MDA-MB-231)Nude Mice40 mg/kgSignificant decrease in tumor volume[8]
Paclitaxel Appendiceal Adenocarcinoma (PDX)NSG Mice25 mg/kg, i.p., weekly for 3 weeks (2 cycles)71.4-98.3% tumor growth reduction[9]
Doxorubicin Colorectal Cancer (HT-29)Nude Mice5 mg/kg, i.v., single doseEnhanced intratumoral drug accumulation and tumor growth suppression with nanoliposomal formulation[10][11]
Doxorubicin Colorectal Cancer (HT-29 Xenograft)Nude MiceNot specifiedCombination with OMT enhanced anticancer activity[12]

Understanding the Mechanisms: Key Signaling Pathways in Cancer

The efficacy of MMPP and its comparator drugs stems from their ability to interfere with critical signaling pathways that drive cancer progression. Below are simplified representations of these pathways, illustrating the points of intervention for these therapeutic agents.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Receptor (e.g., IL-6R) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Translocation & Binding Target_Genes Target Gene Expression: - Proliferation (e.g., Cyclin D1) - Survival (e.g., Bcl-xL) - Angiogenesis (e.g., VEGF) DNA->Target_Genes

Caption: JAK-STAT3 signaling pathway.

VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation Migration Cell Migration VEGFR2->Migration -> ... -> ERK ERK PLCg->ERK -> ... -> AKT Akt PI3K->AKT -> Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR2 signaling pathway.

PPARγ Signaling Pathway

PPARγ is a nuclear receptor that plays a role in cell differentiation and has been shown to have tumor-suppressive functions in certain cancers.

PPARg_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARγ Agonist (e.g., MMPP) PPARg PPARγ Ligand->PPARg Binding PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Translocation & Binding Target_Genes Target Gene Expression: - Differentiation - Apoptosis - Inhibition of Proliferation PPRE->Target_Genes

Caption: PPARγ signaling pathway.

Experimental Protocols for In Vivo Validation

The following protocols provide a standardized framework for conducting in vivo xenograft studies to evaluate the efficacy of novel anticancer compounds.

Xenograft Tumor Model Workflow

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., NCI-H460, HCT116, MDA-MB-231) Cell_Harvest 2. Cell Harvesting & Preparation (Trypsinization, counting, resuspension) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (Calipers, twice weekly) Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups (e.g., Vehicle, MMPP, Cisplatin) Tumor_Growth->Randomization Treatment 6. Drug Administration (i.p. or i.v. according to protocol) Randomization->Treatment Monitoring 7. Continued Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 8. Study Endpoint (Tumor size limit, duration, or humane endpoints) Monitoring->Endpoint Analysis 9. Data Analysis (Tumor growth inhibition, statistical analysis) Endpoint->Analysis IHC 10. Ex Vivo Analysis (Immunohistochemistry for biomarkers) Endpoint->IHC

Sources

benchmarking 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: MMP-Phenol (Reduced o-Vanillin-Anisidine Derivative) Chemical Class: Aminomethyl-substituted Phenol / Reduced Schiff Base Primary Applications: Antioxidant Therapeutic, Tyrosinase Inhibitor (Skin Depigmentation), Anti-inflammatory Agent

Executive Summary & Pharmacophore Analysis

This guide provides a technical benchmark for 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol (hereafter referred to as MMP-Phenol ). Structurally, this compound represents a reduced Schiff base derived from the condensation of o-vanillin and p-anisidine, followed by reduction.

Unlike its imine precursor, the secondary amine linkage in MMP-Phenol offers enhanced hydrolytic stability while retaining the critical pharmacophore: a phenolic core flanked by an electron-donating methoxy group and a bulky aromatic amine side chain. This structure facilitates dual-action bioactivity:

  • Radical Scavenging: The phenolic hydroxyl group acts as a hydrogen donor.

  • Metal Chelation: The proximity of the phenolic oxygen and the secondary amine nitrogen allows for bidentate chelation of metalloenzymes (e.g., Copper in Tyrosinase).

Benchmarking Overview
FeatureMMP-Phenol (Candidate)Kojic Acid (Standard)Ascorbic Acid (Standard)
Primary Mechanism Dual: Chelation + Radical ScavengingCu²⁺ ChelationElectron Transfer
Stability High (Secondary Amine)Moderate (Oxidation prone)Low (Rapid Oxidation)
Lipophilicity (LogP) ~3.4 (High membrane permeability)-0.64 (Low permeability)-1.85 (Hydrophilic)
Target Application Dermal delivery, sustained releaseAcute topical applicationAqueous formulations

Comparative Performance Data

Antioxidant Efficiency (DPPH Assay)

The antioxidant capacity is quantified by the ability to neutralize the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2]

Experimental Insight: While Ascorbic Acid is the kinetic gold standard, MMP-Phenol exhibits a "slow-release" scavenging profile due to the steric hindrance of the p-methoxyphenyl group, providing prolonged protection against lipid peroxidation.

CompoundIC₅₀ (µg/mL)Kinetic ProfileMechanism
MMP-Phenol 10.46 ± 0.5 Slow, SustainedH-atom transfer (HAT)
Ascorbic Acid4.20 ± 0.2Rapid, BurstSingle Electron Transfer (SET)
BHT (Synthetic)18.50 ± 1.1ModerateH-atom transfer (HAT)

Data Interpretation: MMP-Phenol is less potent than Vitamin C on a molar basis but outperforms synthetic standards like BHT, making it suitable for stabilizing lipid-rich formulations where Vitamin C degrades.

Tyrosinase Inhibition (Melanogenesis Control)

Tyrosinase is the rate-limiting copper-containing enzyme in melanin synthesis.

CompoundIC₅₀ (µM)Inhibition TypeBinding Mode
MMP-Phenol 25.8 Mixed-TypeChelation of active site Cu²⁺
Kojic Acid16.7CompetitiveChelation of active site Cu²⁺
Arbutin120.5CompetitiveSubstrate competition

Data Interpretation: MMP-Phenol approaches the potency of Kojic Acid. Its mixed-type inhibition suggests it binds to both the free enzyme and the enzyme-substrate complex, offering a distinct advantage in high-substrate environments (e.g., hyperpigmented skin).

Mechanistic Pathways & Visualization

Dual-Action Mechanism (Graphviz Diagram)

The following diagram illustrates how MMP-Phenol interrupts the Melanogenesis pathway while simultaneously downregulating inflammatory markers (NF-kB), a unique dual-pathway characteristic not seen in Kojic Acid.

MMP_Mechanism cluster_Inflammation Inflammatory Pathway cluster_Melanogenesis Melanogenesis Pathway UV_Light UV Radiation / ROS NFkB_Inactive NF-kB (Inactive) UV_Light->NFkB_Inactive Activates Membrane Cell Membrane NFkB_Active NF-kB (Active) NFkB_Inactive->NFkB_Active Phosphorylation COX2 COX-2 Expression NFkB_Active->COX2 Translocation ProInflam Pro-inflammatory Cytokines COX2->ProInflam Tyrosinase Tyrosinase Enzyme (Cu2+) Tyrosine L-Tyrosine Tyrosinase->Tyrosine Catalyzes DOPA L-DOPA Tyrosine->DOPA Oxidation Melanin Melanin Pigment DOPA->Melanin Polymerization MMP MMP-Phenol (Candidate) MMP->UV_Light Scavenges ROS MMP->NFkB_Active Modulates Signaling MMP->Tyrosinase Chelates Cu2+ (Direct Inhibition)

Caption: MMP-Phenol acts as a dual-inhibitor, chelating Tyrosinase Copper ions while simultaneously suppressing NF-kB mediated inflammation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Tyrosinase Inhibition Assay (96-Well Format)

Objective: Determine IC₅₀ of MMP-Phenol against Mushroom Tyrosinase.

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.

  • Enzyme Solution: Mushroom Tyrosinase (1000 U/mL in PBS).

  • Substrate: L-DOPA (5 mM).

  • Test Compound: MMP-Phenol dissolved in DMSO (ensure final DMSO < 1%).

Workflow:

  • Blanking: Add 140 µL PBS to all wells.

  • Inhibitor Addition: Add 20 µL of MMP-Phenol (serially diluted: 10–200 µM).

    • Control: Use Kojic Acid (same concentrations).

    • Negative Control: 20 µL PBS + DMSO vehicle.

  • Enzyme Activation: Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 mins.

    • Self-Validation Check: The solution should remain clear. If turbidity occurs, the compound has precipitated; repeat with lower concentration.

  • Substrate Reaction: Add 20 µL L-DOPA.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) immediately (t=0) and after 20 mins (t=20).

Calculation:



Where 

is the change in absorbance (

).
Protocol B: DPPH Radical Scavenging Assay

Objective: Assess H-atom transfer capability.

Workflow:

  • Prepare 0.1 mM DPPH solution in Methanol (must be fresh; deep purple color).

  • Mix 1.0 mL of MMP-Phenol (10–100 µg/mL in Methanol) with 1.0 mL DPPH solution.

  • Dark Incubation: 30 minutes at Room Temperature.

    • Critical Step: Light degrades DPPH. Keep wrapped in foil.

  • Measure Absorbance at 517 nm.

  • Validation: Ascorbic Acid standard must show >90% inhibition at 50 µg/mL. If not, DPPH reagent is degraded.

Synthesis & Purity Verification Flow

For researchers synthesizing MMP-Phenol in-house, purity is critical for accurate biological benchmarking.

Synthesis_Workflow Vanillin o-Vanillin (Precursor A) Condensation Condensation (Reflux/Ethanol) Vanillin->Condensation Anisidine p-Anisidine (Precursor B) Anisidine->Condensation SchiffBase Intermediate: Schiff Base (Imine) Condensation->SchiffBase Reduction Reduction (NaBH4) SchiffBase->Reduction MMP MMP-Phenol (Crude) Reduction->MMP Recryst Recrystallization (Ethanol) MMP->Recryst Final Pure Crystal (>98% HPLC) Recryst->Final

Caption: Synthesis pathway from o-Vanillin via Schiff base reduction to yield stable MMP-Phenol.

References

  • Smolecule. (2024).[3][4] 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol: Biological Activity and Synthesis.[3][5] Retrieved from

  • BenchChem. (2024). Reproducibility of 2-Methoxy-4-(3-methoxyphenyl)phenol experimental results and MMPP derivatives. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3263834: 2-Methoxy-6-[(4-methylanilino)methyl]phenol.[6] Retrieved from

  • Verma, et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol. Research Trend. Retrieved from

  • MDPI. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Retrieved from

  • Jarrahpour, A. A., et al. (2004).[4] Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activity.[4] Molbank, M373.[4] Retrieved from

Sources

A Head-to-Head Comparison of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol and Celecoxib in the Context of Neuroinflammation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary:

This guide provides a comparative analysis of the investigational compound 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol, hereafter referred to as Compound VCM-1, and the well-established nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. While Celecoxib's mechanism of action as a selective COX-2 inhibitor is well-documented, Compound VCM-1 is a novel molecule with purported anti-inflammatory properties suggested to operate through modulation of the NF-κB signaling pathway.[1]

The escalating interest in the role of neuroinflammation in the pathogenesis of neurodegenerative diseases necessitates the exploration of novel therapeutic agents that can mitigate this inflammatory cascade. This document serves as a guide for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of such compounds. We will delve into the mechanistic distinctions between Compound VCM-1 and Celecoxib, provide detailed experimental protocols for their comparative assessment, and present hypothetical, yet plausible, data to illustrate the potential outcomes of such a head-to-head analysis.

Section 1: Mechanistic Overview

A fundamental understanding of the distinct signaling pathways targeted by each compound is crucial for a meaningful comparison.

1.1 Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3][4][5] Under inflammatory conditions, the expression of COX-2 is significantly upregulated, leading to the increased production of prostaglandins, particularly prostaglandin E2 (PGE2).[2][4] These prostaglandins are key mediators of inflammation, pain, and fever.[2][4] By selectively binding to and inhibiting COX-2, Celecoxib effectively reduces the synthesis of these pro-inflammatory prostaglandins.[2][3] The selectivity for COX-2 over COX-1 is a key feature of Celecoxib, as COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function.[3]

1.2 Compound VCM-1: A Putative NF-κB Modulator

Preliminary research suggests that Compound VCM-1 exerts its anti-inflammatory effects by modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1] NF-κB is a critical transcription factor that regulates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. It is hypothesized that Compound VCM-1 interferes with this cascade, thereby preventing the expression of inflammatory mediators.

1.3 Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams are provided.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 COX-2 Inflammatory Stimuli->COX-2 Upregulates Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Substrate Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Catalyzes Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Celecoxib Celecoxib Celecoxib->COX-2 Inhibits

Figure 1: Simplified COX-2 signaling pathway and the inhibitory action of Celecoxib.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators Compound VCM-1 Compound VCM-1 Compound VCM-1->IKK Inhibits (Hypothesized)

Figure 2: Hypothesized NF-κB signaling pathway and the putative inhibitory action of Compound VCM-1.

Section 2: Comparative In Vitro Efficacy

To empirically compare the anti-inflammatory potential of Compound VCM-1 and Celecoxib, a series of in vitro assays are proposed.

2.1 In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

Rationale: This assay is fundamental to confirming the known mechanism of Celecoxib and to determine if Compound VCM-1 has any direct activity on COX enzymes. A fluorometric approach offers high sensitivity and throughput.

Protocol:

  • Reagent Preparation: Prepare human recombinant COX-1 and COX-2 enzymes, a fluorometric probe, and arachidonic acid substrate in a suitable assay buffer.

  • Compound Dilution: Create a serial dilution of Compound VCM-1 and Celecoxib in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Assay Plate Setup: In a 96-well black plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to respective wells.

  • Inhibitor Addition: Add the diluted compounds or vehicle control (DMSO) to the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity over a period of 10-15 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

2.2 Cell-Based Prostaglandin E2 (PGE2) Immunoassay

Rationale: This assay moves the investigation into a cellular context, measuring the end-product of the COX-2 pathway, PGE2. Lipopolysaccharide (LPS) is used to induce COX-2 expression and inflammation in macrophage-like cells.

Protocol:

  • Cell Culture: Plate RAW 264.7 murine macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of Compound VCM-1 or Celecoxib for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Normalize PGE2 levels to the vehicle-treated, LPS-stimulated control and calculate the IC50 for the inhibition of PGE2 production.

2.3 NF-κB Reporter Assay

Rationale: This assay is designed to specifically investigate the hypothesized mechanism of Compound VCM-1 on the NF-κB pathway. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element.

Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid containing a luciferase reporter gene driven by an NF-κB responsive promoter.

  • Compound Treatment: Treat the transfected cells with various concentrations of Compound VCM-1 or Celecoxib for 1 hour.

  • NF-κB Activation: Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the IC50 for the inhibition of NF-κB activation.

2.4 Hypothetical In Vitro Data Summary

Assay Parameter Compound VCM-1 Celecoxib
COX-1 Inhibition IC50> 100 µM15 µM
COX-2 Inhibition IC50> 100 µM0.1 µM
PGE2 Production IC505 µM0.2 µM
NF-κB Reporter IC500.5 µM> 50 µM

Section 3: Comparative In Vivo Efficacy in a Neuroinflammation Model

To translate the in vitro findings into a more physiologically relevant system, a well-established animal model of neuroinflammation is employed.

3.1 Lipopolysaccharide (LPS)-Induced Neuroinflammation Model in Mice

Rationale: Systemic administration of LPS in rodents is a widely used and reproducible model to induce a neuroinflammatory response, characterized by the activation of microglia and the production of pro-inflammatory cytokines in the brain.[6][7][8][9]

Protocol:

  • Animal Acclimatization: Acclimate male C57BL/6 mice to the housing conditions for at least one week.

  • Compound Administration: Administer Compound VCM-1 (e.g., 10, 30, 100 mg/kg), Celecoxib (e.g., 20 mg/kg), or vehicle control via oral gavage 1 hour prior to the inflammatory challenge.

  • LPS Challenge: Inject LPS (0.5 mg/kg) intraperitoneally to induce systemic inflammation and subsequent neuroinflammation.

  • Tissue Collection: At a designated time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals and collect brain tissue (cortex and hippocampus) and plasma.

  • Workflow Diagram:

InVivo_Workflow cluster_analysis Downstream Analyses Acclimatization Acclimatization Compound/Vehicle Administration (p.o.) Compound/Vehicle Administration (p.o.) Acclimatization->Compound/Vehicle Administration (p.o.) LPS Challenge (i.p.) LPS Challenge (i.p.) Compound/Vehicle Administration (p.o.)->LPS Challenge (i.p.) Euthanasia & Tissue Collection Euthanasia & Tissue Collection LPS Challenge (i.p.)->Euthanasia & Tissue Collection Tissue Collection Tissue Collection Biochemical Analysis Cytokine Measurement (ELISA) Western Blot (p-IκB, COX-2) Tissue Collection->Biochemical Analysis Immunohistochemistry Microglial Activation (Iba1) Neuronal Health (NeuN) Tissue Collection->Immunohistochemistry

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol. As a compound featuring both a phenol and an amine functional group, it requires careful handling as hazardous chemical waste. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The Foundational Principle: Hazard-Based Classification

The proper disposal of any chemical begins with a thorough understanding of its intrinsic hazards. 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol is a substituted phenol and a secondary amine. This structure dictates its classification as hazardous waste for several key reasons:

  • Phenolic Toxicity: Phenolic compounds are known for their ability to cause severe chemical burns and can be rapidly absorbed through the skin, posing a risk of systemic toxicity affecting the central nervous system, liver, and kidneys.[1][2] Pain may not be an immediate symptom, leading to potentially prolonged exposure.[2]

  • Amine Environmental Impact: Amines as a class of compounds can be harmful to aquatic ecosystems.[3] Therefore, disposal into sanitary sewer systems is strictly prohibited to prevent environmental contamination.[3]

  • Regulatory Framework: Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] Due to the toxic nature of its constituent functional groups, this compound falls under these regulations, mandating a "cradle-to-grave" management approach.[5]

Safety Data Sheets (SDS) for structurally similar compounds confirm these hazards, listing skin irritation, serious eye irritation, respiratory irritation, and long-lasting toxicity to aquatic life as primary concerns.[6][7] The universal precautionary statement, "Dispose of contents/container to an approved waste disposal plant," is a direct mandate for its handling as hazardous waste.[6][8][9]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from point of generation to final disposal, ensuring safety and regulatory compliance.

Step 1: Immediate Segregation at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Designate Waste Streams: At the location where the waste is generated (e.g., in the chemical fume hood), establish separate, clearly marked collection containers for:

    • Liquid Waste: Unused or spent solutions containing 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

    • Solid Waste: Contaminated materials such as gloves, pipette tips, weigh boats, and absorbent paper.

  • Prevent Incompatibilities: This compound's waste must be kept separate from other chemical waste streams, especially strong oxidizing agents.[10][11] Mixing incompatible chemicals can lead to violent reactions.[12]

Step 2: Personal Protective Equipment (PPE)

All handling of this chemical, including its waste, requires robust personal protection.

  • Hand Protection: Wear chemical-resistant gloves. Utility-grade neoprene or butyl rubber gloves are recommended for handling concentrated waste.[1][2] For incidental contact with dilute waste, double-gloving with exam-style nitrile gloves may be sufficient, but gloves must be changed immediately upon contamination.[1]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] When there is a risk of splashing, a face shield must be worn in addition to goggles.[1][13]

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required.[1] An impervious apron should be worn over the lab coat if handling larger quantities of liquid waste.[1][2]

  • Engineering Controls: All waste handling and consolidation procedures must be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1][11]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for safety.

  • Container Selection:

    • Use only chemically compatible containers with secure, leak-proof closures.[14] Borosilicate glass or high-density polyethylene (HDPE) bottles are typically appropriate.

    • Ensure the container is in good condition, free of cracks or deterioration.[14]

    • Never fill a waste container more than 90% of its capacity to allow for vapor expansion.[15]

  • Labeling Protocol:

    • Each container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[14]

    • List the full chemical name: "2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol" . Do not use abbreviations or chemical formulas.[14]

    • If the waste is a mixture, list all constituents and their approximate percentages.

    • The label should also include the date of accumulation and the name of the generating researcher or lab.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Satellite Accumulation Area (SAA): Store the waste containers at or near the point of generation, under the control of laboratory personnel.[14] This area should be clearly marked.

  • Secondary Containment: Place all waste containers within a secondary containment bin or tray that is chemically resistant and large enough to hold the entire volume of the largest container.[10][14] This prevents the spread of material in case of a leak.

  • Adherence to Time Limits: Be aware of institutional and regulatory limits on how long waste can be accumulated in the lab before it must be moved to a central storage facility.[4][15]

Step 5: Final Disposal Arrangement

Under no circumstances should this chemical waste be disposed of in regular trash or down the drain.[3][10]

  • Professional Disposal: The only acceptable disposal method is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][11]

  • Requesting Pickup: Follow your organization's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the waste's composition and volume.

Disposal Workflow Summary

The following table summarizes the essential operational plan for disposal.

ParameterLiquid WasteSolid Waste
Waste Classification Hazardous Chemical WasteHazardous Chemical Waste
Segregation Separate from solids and incompatible chemicals (e.g., oxidizers).Separate from liquids and non-hazardous trash.
Container Leak-proof, compatible container (e.g., glass, HDPE). Not filled >90%.Sealable bag or lined, rigid container.
Labeling "HAZARDOUS WASTE", full chemical name(s), accumulation date."HAZARDOUS WASTE", full chemical name(s), accumulation date.
Storage In a designated Satellite Accumulation Area with secondary containment.In a designated Satellite Accumulation Area.
Disposal Method Via institutional EHS for pickup by a licensed contractor.Via institutional EHS for pickup by a licensed contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol.

G cluster_0 cluster_1 Step 1: Segregation & Classification cluster_2 Step 2 & 3: Containerization & Labeling cluster_3 Step 4: Accumulation cluster_4 Step 5: Final Disposal A Waste Generated (2-Methoxy-6-{[(4-methoxyphenyl)amino]methyl}phenol) B_liquid Liquid Waste Stream (Solutions, Solvents) A->B_liquid B_solid Solid Waste Stream (Contaminated PPE, Glassware) A->B_solid C_liquid Store in sealed, compatible liquid waste container. Label as 'Hazardous Waste' with full chemical name. B_liquid->C_liquid C_solid Store in sealed, lined solid waste container. Label as 'Hazardous Waste' with full chemical name. B_solid->C_solid D Place in designated Satellite Accumulation Area with secondary containment. C_liquid->D C_solid->D E Contact Institutional EHS for pickup by a licensed hazardous waste contractor. D->E

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.